molecular formula C12H17N3O B7779261 N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

Cat. No.: B7779261
M. Wt: 219.28 g/mol
InChI Key: MZNAZENDCQENLD-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is a chemical compound building block belonging to the pharmaceutically relevant piperidine carboxamide class. Researchers value this scaffold for its potential in developing novel therapeutic agents, particularly in oncology and infectious diseases. In cancer research, structurally related piperidine carboxamide derivatives have demonstrated significant biological activities. These include potent anti-angiogenic properties , effectively blocking the formation of new blood vessels that tumors require for growth and metastasis, as evaluated in chick chorioallantoic membrane (CAM) models . Some analogs also exhibit DNA cleavage activity , which can disrupt DNA replication in tumor cells and induce cytotoxic effects . In infectious disease research, particularly for malaria, piperidine carboxamides have been identified as a promising series with potent anti-malarial activity . These compounds can act as selective, non-covalent inhibitors of the Plasmodium falciparum proteasome (Pf20Sβ5), an essential enzyme for parasite survival . This mechanism is highly species-selective, showing no inhibition of human proteasome isoforms, which underscores its value as a research tool for developing new antimalarials with a low propensity for resistance . The piperidine-pyridine core is a privileged structure in medicinal chemistry, often contributing to favorable physical properties, metabolic stability, and oral bioavailability in drug candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(11-3-7-14-8-4-11)15-9-10-1-5-13-6-2-10/h1-2,5-6,11,14H,3-4,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNAZENDCQENLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Pyridin 4 Ylmethyl Piperidine 4 Carboxamide

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide reveals two primary disconnection points: the amide bond and the carbon-nitrogen bonds within the piperidine (B6355638) ring. This analysis logically leads to key intermediates whose synthesis is well-established in organic chemistry.

The most straightforward disconnection is at the amide C-N bond, which simplifies the molecule into two key building blocks: a piperidine-4-carboxylic acid derivative and 4-(aminomethyl)pyridine (B121137). This approach is highly convergent, allowing for the independent synthesis and modification of each fragment before their final coupling.

A deeper disconnection within the piperidine ring itself suggests pathways for its construction. The piperidine core can be assembled through cyclization or alkylation strategies, starting from acyclic or simpler cyclic precursors. This offers flexibility in introducing desired substituents on the piperidine ring.

Piperidine Core Synthesis Strategies

Cyclization Reactions (e.g., Reductive Amination of N-Boc-Piperidin-4-one Derivatives)

One of the most efficient methods for constructing substituted piperidines is through the reductive amination of piperidin-4-one derivatives. dtic.milresearchgate.net The use of an N-Boc protecting group is particularly advantageous as it modulates the reactivity of the piperidine nitrogen and allows for controlled functionalization.

The synthesis of a related compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is achieved through the reductive amination of N-Boc-4-piperidinone with aniline (B41778) using sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent. dtic.mil A similar strategy can be envisioned for other amine substrates. The general reaction involves the condensation of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ.

ReactantsReagentsProductReference
N-Boc-4-piperidinone, AnilineSodium triacetoxyborohydride (STAB), Acetic acidtert-Butyl 4-(phenylamino)piperidine-1-carboxylate dtic.mil
N-Boc-piperidin-4-one, 3,4-DichloroanilineNot specifiedN-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine researchgate.net

This method provides a versatile entry to 4-amino-substituted piperidines, which can be further elaborated.

Alkylation Approaches (e.g., Alkylation of Ethyl Isonipecotate)

An alternative strategy for constructing the piperidine core involves the alkylation of pre-existing piperidine derivatives, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate). sigmaaldrich.comprepchem.com This approach is useful for introducing substituents on the piperidine nitrogen. For instance, the reaction of ethyl isonipecotate with N-(2-chloroethyl)morpholine hydrochloride in the presence of a base like sodium bicarbonate yields the corresponding N-alkylated product. prepchem.com

ReactantsReagentsProductReference
Ethyl isonipecotate, N-(2-chloroethyl)morpholine hydrochlorideSodium bicarbonate4-piperidinecarboxylic acid, 1-[2-(4-morpholinyl)-ethyl]-, ethyl ester prepchem.com

This method is straightforward for N-functionalization, and the resulting ester can then be carried forward for amide bond formation.

Carboxamide Bond Formation Protocols

The formation of the amide bond is a pivotal step in the synthesis of this compound. Several reliable methods are available for this transformation.

Amidation and Coupling Reagents (e.g., Carbodiimide-Mediated Coupling)

Carbodiimides are widely used as coupling reagents to facilitate the formation of amide bonds between a carboxylic acid and an amine. peptide.compeptide.comwikipedia.orginterchim.frthermofisher.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate then reacts with the amine to yield the desired amide. peptide.comthermofisher.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization. peptide.com

A general procedure involves stirring the carboxylic acid, amine, and coupling reagent in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

Coupling ReagentKey FeaturesReference
Dicyclohexylcarbodiimide (DCC)Forms an insoluble urea (B33335) byproduct, facilitating purification. wikipedia.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Water-soluble, allowing for easy removal of the urea byproduct by aqueous extraction. peptide.comthermofisher.com
Diisopropylcarbodiimide (DIC)The urea byproduct is soluble in common organic solvents. peptide.com

This method is highly efficient and applicable to a wide range of substrates.

Acyl Chloride-Amine Condensations (e.g., Thionyl Chloride Activation)

Another robust method for amide bond formation is the reaction of an amine with an acyl chloride. The acyl chloride can be prepared from the corresponding carboxylic acid using a variety of reagents, with thionyl chloride (SOCl₂) being a common choice. chemicalbook.com For example, isonipecotic acid can be converted to ethyl isonipecotate by treatment with thionyl chloride in ethanol. chemicalbook.com A similar activation of piperidine-4-carboxylic acid to its acyl chloride, followed by reaction with 4-(aminomethyl)pyridine in the presence of a base to scavenge the HCl byproduct, would yield the target amide.

The reaction of an acyl chloride with an amine is typically rapid and high-yielding. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to the reaction mixture.

Carboxylic AcidActivating ReagentIntermediateAmineProduct
Piperidine-4-carboxylic acidThionyl chloride (SOCl₂)Piperidine-4-carbonyl chloride4-(aminomethyl)pyridineThis compound

This two-step procedure provides a reliable alternative to carbodiimide (B86325) coupling.

Introduction of the Pyridin-4-ylmethyl Moiety

The formation of the crucial N-C bond that links the piperidine and pyridine rings is a primary focus in the synthesis of this compound. This can be achieved through several reliable methods, primarily centered on alkylation and palladium-catalyzed reactions.

Alkylation with Pyridin-4-ylmethyl Derivatives

A direct and widely used method for synthesizing the target compound is the nucleophilic substitution reaction between piperidine-4-carboxamide and a reactive pyridin-4-ylmethyl derivative, typically a halide. This reaction hinges on the nucleophilicity of the secondary amine nitrogen of the piperidine ring.

The general transformation involves reacting piperidine-4-carboxamide with 4-(halomethyl)pyridine (where the halogen, X, is typically chlorine or bromine) in the presence of a base. The base is crucial for scavenging the hydrogen halide (HX) by-product, driving the reaction to completion. chemicalforums.com A variety of bases and solvents can be employed, with the choice often depending on the reactivity of the halide and the desired reaction temperature. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). chemicalforums.comgoogleapis.com

Table 1: Representative Conditions for N-Alkylation of Piperidines

Alkylating Agent Base Solvent Temperature Notes
4-(Chloromethyl)pyridine K₂CO₃ Ethanol (EtOH) 80°C (Microwave) Effective for various substituted benzyl (B1604629) and pyridylmethyl chlorides. chemicalforums.com
4-(Bromomethyl)pyridine K₂CO₃ Dimethylformamide (DMF) Room Temp. Standard conditions for alkylating nitrogen heterocycles.

The reaction mechanism is a standard Sₙ2 substitution, where the piperidine nitrogen attacks the methylene (B1212753) carbon of the 4-(halomethyl)pyridine, displacing the halide ion. The selection of a more reactive halide, such as bromide or iodide, can facilitate the reaction under milder conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies

While direct alkylation is common, palladium-catalyzed cross-coupling reactions represent a more advanced, albeit often indirect, strategy for forming the N-(pyridin-4-ylmethyl) linkage. These methods are a cornerstone of modern pharmaceutical synthesis, allowing for the formation of C-N bonds with high efficiency and broad functional group tolerance. google.com

A direct, one-step palladium-catalyzed coupling to form the final amide product is not a standard transformation. Instead, a more plausible strategy involves a multi-step sequence where a palladium-catalyzed reaction is used to create a key precursor. For instance, a Buchwald-Hartwig amination could be employed to couple a suitable pyridine derivative (e.g., 4-bromopyridine) with a piperidine synthon. This would be followed by chemical modifications to install the remaining structural features.

Palladium catalysts, in combination with specialized ligands like Xantphos, are highly effective for such C-N bond formations. google.com The reaction typically involves a palladium(0) active species that undergoes oxidative addition with the aryl halide, followed by coordination of the amine and subsequent reductive elimination to yield the N-arylated product. While not a direct route to the target compound, this powerful methodology is crucial for accessing a wide array of substituted piperidine and pyridine intermediates that can then be elaborated into the final structure. ajchem-a.comnih.gov

Advanced Synthetic Techniques and Process Optimization

Moving from laboratory-scale synthesis to larger-scale production requires careful consideration of efficiency, cost, and purity. This involves selecting optimal reaction pathways and, where applicable, controlling stereochemistry.

Scalable Synthesis and Process Chemistry Considerations

For large-scale production, the most efficient and economical route is typically a direct amide bond formation (amidation). This approach constructs the molecule by coupling piperidine-4-carboxylic acid with 4-(aminomethyl)pyridine. This method avoids the pre-functionalization required for the alkylation route and often proceeds with high yield and purity. growingscience.com

Because the direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable, a coupling agent is required to activate the carboxylic acid. fishersci.co.uk A wide array of modern coupling reagents are available, each with specific advantages regarding reactivity, cost, and by-product profiles. growingscience.com

Table 2: Common Coupling Agents for Amide Bond Synthesis

Coupling Agent Full Name By-product Key Features
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide Water-soluble urea Commonly used, by-products easily removed by aqueous workup. Often used with HOBt. nih.gov
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Water-soluble Highly efficient, fast reaction times, low racemization. growingscience.com
DCC N,N′-Dicyclohexylcarbodiimide Insoluble urea (DCU) Effective and inexpensive, but the DCU by-product must be removed by filtration. fishersci.co.uk

| SOCl₂ | Thionyl Chloride | SO₂ (gas), HCl (gas) | Used to convert the carboxylic acid to a highly reactive acyl chloride intermediate. Requires a subsequent step with the amine. fishersci.co.uk |

Process optimization for this route involves selecting the least expensive and most effective coupling agent, minimizing reaction times, and developing a straightforward purification protocol. researchgate.net The use of EDC is particularly advantageous on a large scale because its urea by-product is water-soluble, simplifying its removal compared to the filtration required for DCC. nih.gov A scalable process would likely involve a one-pot procedure where the carboxylic acid is activated and then reacted with the amine, followed by extraction and crystallization to yield the pure product. researchgate.net

Stereoselective Synthesis and Enantiomeric Purity

The parent compound, this compound, is an achiral molecule and therefore does not exist as enantiomers. Consequently, stereoselective synthesis is not a consideration for its preparation.

However, if chiral centers were introduced into the molecule, for instance, by substitution on the piperidine ring at positions other than C4, then controlling the stereochemistry would become critical. The synthesis of specific enantiomers of substituted piperidines is an active area of research. Methods to achieve this include:

Asymmetric Hydrogenation: Starting from a substituted pyridine precursor, asymmetric hydrogenation using a chiral catalyst (often based on rhodium or iridium) can selectively produce one enantiomer of the corresponding piperidine.

Palladium-Catalyzed Asymmetric Reactions: Chiral ligands can be used in palladium-catalyzed reactions, such as asymmetric amination, to create chiral piperidine derivatives with high enantiomeric excess. researchgate.net

Resolution of Racemates: A racemic mixture of a chiral intermediate could be separated into its constituent enantiomers using a chiral resolving agent.

These techniques would be essential for the synthesis of specific stereoisomers of substituted analogs of the title compound.

Chemical Reactivity and Transformational Pathways

The chemical reactivity of this compound is governed by its three primary functional groups: the secondary piperidine amine, the pyridine ring, and the amide linkage.

Piperidine Nitrogen: As a secondary amine, this nitrogen is basic and nucleophilic. It will readily react with acids to form ammonium (B1175870) salts. It is also susceptible to further alkylation or acylation under appropriate conditions. researchgate.net

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is also basic, though less so than the piperidine nitrogen due to the sp² hybridization of its lone pair orbital. It can be protonated by strong acids or alkylated to form a quaternary pyridinium (B92312) salt. It can also be oxidized to an N-oxide, a common transformation that alters the electronic properties of the pyridine ring.

Amide Linkage: The amide bond is generally robust and resistant to hydrolysis under neutral conditions. However, it can be cleaved by hydrolysis under either strong acidic or strong basic conditions, which would break the molecule into piperidine-4-carboxylic acid and 4-(aminomethyl)pyridine.

Aromatic Ring: The pyridine ring is an electron-deficient aromatic system. It is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly if activating groups are present or under harsh conditions.

These reactivity patterns offer pathways for further chemical modification, allowing the compound to serve as a scaffold for the synthesis of more complex derivatives.

Reduction Reactions (e.g., Amide Reduction)

Reduction reactions can target either the amide group or the pyridine ring of this compound, depending on the reagents and conditions employed.

Amide Reduction: The secondary amide functional group can be reduced to a secondary amine. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. masterorganicchemistry.com The reaction converts the carbonyl group (C=O) of the amide into a methylene group (CH₂), thus transforming the carboxamide linkage into a diamine structure. masterorganicchemistry.comorganic-chemistry.org Other reducing systems, such as dialkylboranes and aminoborohydrides, can also be used for the controlled reduction of tertiary amides to amines, aldehydes, or alcohols. semanticscholar.org

Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. This reaction typically involves hydrogen gas and a metal catalyst such as platinum, palladium, or nickel. mdpi.com This complete reduction of the aromatic ring requires relatively harsh conditions. Alternatively, if the pyridine ring is first oxidized to a pyridine N-oxide, it can be more easily reduced back to the pyridine or all the way to a piperidine using reagents like ammonium formate (B1220265) with palladium on carbon, a method noted for its mild conditions. organic-chemistry.orgresearchgate.net

Table 2: Representative Reduction Reactions

Reactant Reagent Product Reaction Type
This compound LiAlH₄, then H₂O 4-((piperidin-4-ylamino)methyl)pyridine Amide Reduction
This compound H₂, PtO₂ N-(piperidin-4-ylmethyl)piperidine-4-carboxamide Pyridine Ring Hydrogenation
N-((1-oxido-pyridin-1-ium-4-yl)methyl)piperidine-4-carboxamide H₂, Pd/C This compound Deoxygenation of N-oxide

Substitution Reactions on Aromatic Rings

The pyridine ring of this compound is generally electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the pyridine ring typically requires an activating group (an electron-withdrawing group) and a good leaving group (such as a halide) at the 2- or 4-position relative to the ring nitrogen. youtube.com In the parent molecule, there are no such leaving groups. However, the reactivity of the ring towards nucleophiles can be significantly enhanced by N-oxidation. The resulting pyridine N-oxide is more activated for substitution at the 2- and 4-positions. For example, treatment with phosphorus oxychloride can introduce a chlorine atom, which can then be displaced by various nucleophiles. wikipedia.org

Studies on related N-methylpyridinium compounds show that they undergo SNAr reactions with nucleophiles like piperidine. nih.govrsc.org The reactivity is dependent on the leaving group, with an observed order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This indicates that after suitable modification of the pyridine ring in this compound (e.g., by introducing a halogen), it could undergo similar substitution reactions.

Table 3: Representative Aromatic Substitution Reaction

Reactant Reagents Product Reaction Type
2-Chloro-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide Nu⁻ (e.g., RO⁻, R₂N⁻) 2-Nu-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide Nucleophilic Aromatic Substitution

Biological Activity and Molecular Mechanisms of Action of N Pyridin 4 Ylmethyl Piperidine 4 Carboxamide and Its Analogs

Antineoplastic and Cell Growth Regulation Studies

Research into the antineoplastic properties of piperidine (B6355638) and pyridine-containing compounds has revealed their potential to interfere with cancer cell proliferation and survival. These studies provide a foundation for understanding the possible activities of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide.

Inhibition of Tumor Cell Proliferation and Viability

Analogs of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor effects. One particular compound in this series exhibited potent activity against HepG2 human liver cancer cells, with a half-maximal inhibitory concentration (IC50) of 0.25 μM. researchgate.net Similarly, piperidine derivatives have been shown to inhibit the proliferation of colon cancer cells, such as HT29 and DLD-1, in a dose-dependent manner. nih.gov The cytotoxic effects of piperine (B192125), which contains a piperidine ring, have been observed in human leukemic K-562 cells, where it upregulates apoptotic proteins like BAX, caspase-3, and caspase-9. nih.gov

Table 1: Antiproliferative Activity of Selected Piperidine Analogs

Compound Class Cell Line IC50 (µM) Reference
N-(piperidine-4-yl)benzamide derivative HepG2 (Liver Cancer) 0.25 researchgate.net
2-amino-4-(1-piperidine) pyridine (B92270) HT29, DLD-1 (Colon Cancer) Not specified nih.gov
Piperine K-562 (Leukemia) Not specified nih.gov

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

The anticancer effects of these compounds are often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). For example, certain N-(piperidine-4-yl)benzamide derivatives have been shown to arrest the cell cycle in a p53/p21-dependent manner. researchgate.net Western blot analysis of cells treated with these compounds revealed an inhibition of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), alongside an enhanced expression of p21, p53, and Rb. researchgate.net This indicates a mechanism involving the activation of tumor suppressor pathways. Furthermore, some piperidine derivatives can arrest the cell cycle in the G0/G1 phase, preventing cancer cells from entering the synthesis (S) phase of cell division. nih.gov The induction of apoptosis by piperine in colorectal cancer cells is associated with an increase in TUNEL-positive cells, indicating DNA fragmentation, a hallmark of apoptosis. mdpi.com

Anti-angiogenic Potentials

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibition of angiogenesis is therefore a key strategy in cancer therapy. Studies on pyridinyl-thiazolyl carboxamide derivatives have demonstrated their potential as angiogenesis inhibitors. nih.gov One such compound, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide, was found to suppress the colony formation and migration of human umbilical vein endothelial cells (HUVECs). nih.gov It also inhibited VEGF-induced angiogenesis in ex vivo and in vivo models. nih.gov This suggests that analogs of this compound may possess similar anti-angiogenic properties by targeting signaling pathways involved in blood vessel formation. nih.gov Research on other carbothioamide derivatives has also shown significant anti-angiogenic activity, which is thought to be linked to their antiproliferative effects on endothelial cells. waocp.orgwaocp.org

Antimicrobial Spectrum of Action

In addition to their antineoplastic properties, pyridine and piperidine derivatives have been investigated for their antimicrobial activities against a range of pathogens.

Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis)

The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has necessitated the search for new antibacterial agents. Phenotypic screening of compound libraries has identified pyridine carboxamide derivatives as promising hits against M. tuberculosis. nih.gov One such derivative, MMV687254, demonstrated specific activity against M. tuberculosis and Mycobacterium bovis BCG, while being inactive against a panel of other bacteria. nih.gov This compound was found to inhibit the growth of M. tuberculosis in a bacteriostatic manner in liquid cultures and, notably, in a bactericidal manner within infected macrophages. nih.gov Further studies on piperidine-4-carboxamides have identified their target in mycobacteria as DNA gyrase, an essential enzyme for DNA replication. nih.gov This class of compounds has shown bactericidal and antibiofilm activity against Mycobacterium abscessus, a non-tuberculous mycobacterium. nih.gov

Table 2: Antibacterial Activity of Selected Pyridine and Piperidine Analogs against Mycobacteria

Compound Class Target Organism Mechanism of Action Reference
Pyridine carboxamide (MMV687254) Mycobacterium tuberculosis Prodrug activated by amidase (AmiC) nih.gov
Piperidine-4-carboxamide Mycobacterium abscessus DNA gyrase inhibitor nih.gov

Antifungal Activity

Pyridine carboxamide derivatives have also emerged as a promising class of antifungal agents. A number of these compounds have been synthesized and shown to exhibit moderate to good in vitro antifungal activity. nih.govnih.gov The proposed mechanism of action for some of these derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.govnih.gov For example, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed potent in vivo antifungal activity against Botrytis cinerea and its inhibitory activity against SDH was comparable to the commercial fungicide thifluzamide. nih.gov Other studies on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have also reported moderate antifungal activities against various phytopathogenic fungi. mdpi.comresearchgate.net

Enzyme Target Modulation and Inhibition

Leishmania CYP51 and CYP5122A1 Inhibition

Research into the inhibition of crucial enzymes in Leishmania has identified compounds structurally related to this compound as promising inhibitors. Specifically, analogs featuring a piperazine-1-carboxamide (B1295725) core have been investigated for their activity against cytochrome P450 family members CYP51 and CYP5122A1, which are essential for sterol biosynthesis in the parasite.

One study identified N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide as a potent inhibitor of Leishmania CYP51. While this class of compounds generally showed strong inhibition of CYP51, their potency against CYP5122A1 was less pronounced. Another series of analogs, based on N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, demonstrated stronger inhibition of both CYP5122A1 and the proliferation of L. donovani promastigotes, although they remained more selective for CYP51.

A notable analog, 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)piperazine-1-carboxamide, exhibited approximately fourfold selectivity for CYP5122A1 over CYP51, with IC50 values ≤ 1 µM for both enzymes. This compound was shown to inhibit the proliferation of L. major promastigotes and lead to the accumulation of 4-methylated sterols, confirming its role in blocking sterol demethylation at the 4-position. These findings suggest that molecules with a pyridin-4-ylalkyl piperazine (B1678402)/piperidine carboxamide scaffold can serve as a basis for developing dual inhibitors of both CYP51 and CYP5122A1 as potential antileishmanial agents. researchgate.net

CompoundTarget EnzymeIC50 (µM)Selectivity
4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)piperazine-1-carboxamideCYP5122A1≤ 1~4-fold selective for CYP5122A1 over CYP51
CYP51≤ 1
N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide and analogsCYP51StrongLess potent against CYP5122A1
N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide and analogsCYP5122A1ModerateSelective for CYP51
CYP51Strong

DNA Gyrase Modulation

The piperidine-4-carboxamide (P4C) scaffold has been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus. A notable example from this class, MMV688844, and its more potent analog, 844-TFM, have demonstrated bactericidal activity against this intrinsically multidrug-resistant pathogen. nih.gov

The mechanism of action was elucidated through the generation of spontaneous resistant mutants, which harbored mutations in gyrA and gyrB, the genes encoding the subunits of DNA gyrase. Biochemical assays with the recombinant M. abscessus DNA gyrase confirmed that these P4Cs inhibit the wild-type enzyme but not the mutant versions. nih.govnih.gov Further investigations using a recA promoter-based DNA damage reporter strain showed that P4Cs induce the recA promoter, indicating that, similar to fluoroquinolones, they cause DNA damage mediated by DNA gyrase. nih.gov This evidence firmly establishes that piperidine-4-carboxamides modulate the activity of DNA gyrase, presenting a new avenue for the development of antibiotics against challenging mycobacterial infections. nih.govnih.gov

CompoundTargetEffect
MMV688844M. abscessus DNA gyraseInhibition of wild-type enzyme, DNA damage induction
844-TFMM. abscessus DNA gyraseInhibition of wild-type enzyme, DNA damage induction

MALT1 Proteolytic Activity Modulation

While direct studies on the modulation of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) proteolytic activity by this compound are not available, research on structurally related compounds provides insights into the potential of this scaffold. MALT1 is a key component in NF-κB signaling, and its protease function is a target for therapeutic intervention in certain lymphomas and autoimmune disorders.

Inhibitors of MALT1 containing a piperidine-4-carboxamide core have been developed. For instance, a series of N-aryl-piperidine-4-carboxamide derivatives have been investigated for their MALT1 inhibitory activity. The binding mode of these compounds suggests that the nitrogen of the amide group can form a crucial hydrogen bond with Glu397 within a hydrophobic pocket of the MALT1 protein. This interaction is critical for the inhibitory activity of these molecules. The development of such inhibitors highlights the potential for compounds with a piperidine-4-carboxamide scaffold to modulate MALT1 proteolytic activity.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. While there is no direct evidence of this compound inhibiting NAPE-PLD, studies on other piperidine-containing carboxamides have shed light on the structure-activity relationships for the inhibition of this enzyme.

A study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors revealed that modifications to a piperidine substituent can significantly impact potency. For example, the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine resulted in a threefold increase in inhibitory potency. This suggests that the spatial arrangement of substituents on the piperidine ring is crucial for effective binding to the enzyme. researchgate.net The piperidine moiety in these inhibitors likely plays a role in orienting the molecule within the active site of NAPE-PLD.

Central Nervous System (CNS) Activities

Monoamine Transporter System Interactions

The piperidine scaffold is a common feature in many centrally acting agents, including ligands for monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). While specific studies on the interaction of this compound with these transporters are not available, the activities of other piperidine derivatives can offer some insights.

For example, derivatives of methylphenidate, which contain a piperidine ring, have been shown to have varying affinities for DAT, NET, and SERT. Substitutions on the phenyl ring of these compounds significantly alter their binding affinities, with a general trend of DAT > NET >> SERT affinity. N-methylation of the piperidine ring in these analogs was found to considerably reduce affinity for the dopamine transporter. This indicates that the substitution pattern on the piperidine ring and its nitrogen atom is a key determinant of interaction with monoamine transporters. Therefore, it is plausible that this compound could interact with these transporter systems, although experimental verification is required.

Rho Kinase Inhibition

Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that are therapeutic targets for a variety of diseases. The pyridine moiety is a common feature in many ROCK inhibitors. While this compound has not been specifically evaluated as a ROCK inhibitor, the structure-activity relationships of other pyridine-based inhibitors suggest its potential in this area.

Studies on a series of 4-aryl-thiazole-2-amines as ROCK II inhibitors have shown that compounds with a 4-pyridine substitution are generally more potent than those with a 3-pyridine substitution. nih.gov For instance, one of the most potent compounds in this series, with an IC50 value of 20 nM, featured a 4-pyridine group. nih.gov Another study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors also highlights the importance of the pyridin-4-yl moiety for potent inhibitory activity. These findings suggest that the pyridin-4-yl group in this compound could contribute to binding at the ATP-binding site of Rho kinases, making it a candidate for further investigation as a ROCK inhibitor. peerj.com

Compound ClassKey Structural Feature for ROCK Inhibition
4-aryl-thiazole-2-amines4-pyridine substitution
N-ethyl-4-(pyridin-4-yl)benzamide-based compoundsPyridin-4-yl moiety

Glycine (B1666218) Transporter Inhibition

One notable analog, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, has demonstrated potent GlyT1 inhibitory activity. nih.gov This compound emerged from a design strategy that involved the superposition of different chemical templates to enhance inhibitory effects. nih.gov Starting from a benzamide (B126) scaffold, the introduction of heteroaromatic rings led to a significant increase in GlyT1 inhibition. nih.gov Subsequent optimization resulted in the identification of the aforementioned pyrazolyl-phenyl-piperidinemethyl-pyridine-carboxamide derivative, which exhibited a powerful GlyT1 inhibitory activity with an IC50 of 1.8 nM. nih.gov Further studies in rodent models for schizophrenia showed that this compound produced significant therapeutic effects without inducing undesirable side effects on the central nervous system. nih.gov

Another class of related compounds, N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides, has also been identified as novel, selective, and potent GlyT1 inhibitors. The development of these analogs underscores the therapeutic potential of piperidine-containing structures in modulating glycine transport.

Table 1: GlyT1 Inhibitory Activity of an Analog

Compound Name Structure IC50 (nM)

Dopamine Reuptake Inhibition

The piperidine-4-carboxamide scaffold is a key feature in a variety of compounds that have been investigated for their effects on dopamine reuptake. Research into derivatives of piperidine-4-carboxamide has indicated that this class of compounds can act as potent dopamine reuptake inhibitors. researchgate.net

In a study focusing on 4-benzylpiperidine (B145979) carboxamides, researchers explored how structural modifications could influence their activity as monoamine reuptake inhibitors. nih.gov It was found that certain compounds within this series exhibited inhibitory effects on the dopamine transporter (DAT). nih.gov The structure-activity relationship studies revealed that the length of the linker region between the amino group and the 4-benzylpiperidine core was critical. Specifically, analogs with a two-carbon linker showed a higher degree of DAT inhibition compared to those with a three-carbon linker. nih.gov Furthermore, the nature of the aromatic substituents played a significant role, with diphenyl groups contributing to stronger inhibition of dopamine reuptake compared to biphenyl (B1667301) groups. nih.gov

Functional assays confirmed that the inhibition of DAT by these 4-benzylpiperidine carboxamides could have a tangible impact on dopamine signaling. For instance, pretreatment with a DAT-inhibiting analog was shown to restore the DAT-mediated inhibition of dopamine D2 receptor endocytosis. nih.gov This suggests that these compounds can modulate the signaling of monoamine neurotransmitters. nih.gov

Serotonin Transporter Ligand Affinity

Analogs of this compound have also been investigated for their affinity to the serotonin transporter (SERT), a key target for antidepressant medications. The 4-benzylpiperidine carboxamide scaffold has been a focal point of such research, with studies aiming to understand the structural requirements for modulating serotonin and norepinephrine reuptake. nih.gov

In the series of 4-benzylpiperidine carboxamides, several compounds demonstrated inhibitory activity at the serotonin transporter. nih.gov The structure-activity relationship for SERT inhibition was distinct from that of dopamine reuptake inhibition. For instance, compounds featuring a biphenyl substitution tended to exhibit stronger inhibition of SERT compared to those with diphenyl substituents. nih.gov

Further research into other related heterocyclic structures has also highlighted the potential for targeting the serotonin transporter. For example, arylpiperazine-containing pyrimidine (B1678525) 4-carboxamide derivatives have been synthesized and evaluated for their binding to serotonin receptors and the serotonin transporter, with some showing promise as potential antidepressants. nih.gov Additionally, the design of biotinylated derivatives of 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indoles has led to high-affinity ligands for SERT, further demonstrating the versatility of piperidine-containing structures in targeting this transporter. nih.gov

Anti-inflammatory and Analgesic Properties

The piperidine-4-carboxamide moiety is present in various compounds that have been evaluated for their anti-inflammatory and analgesic activities. While direct evidence for this compound is limited, studies on its derivatives and related structures suggest that this chemical class has potential in these therapeutic areas.

A study on phenacyl halide derivatives of piperidine-4-carboxamide (isonipecotamide) demonstrated considerable anti-inflammatory effects in a carrageenan-induced edema model in rats. hamdard.edu.pk The bromo and chloro derivatives, in particular, showed potent activity that was comparable to the standard drug, acetylsalicylic acid. hamdard.edu.pk This highlights the potential of the piperidine-4-carboxamide core in the development of new anti-inflammatory agents. hamdard.edu.pk

In the context of analgesic properties, research on N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides has led to the discovery of extremely potent analgesics. nih.gov By making suitable substitutions on both nitrogen atoms of the piperidine ring, compounds with analgesic potencies thousands of times greater than morphine were synthesized. nih.gov Furthermore, a study of sulfonamide and amide derivatives of piperidine-4-carboxamide found that the synthesized compounds were effective in relieving pain and inducing analgesia in mice. researchgate.net

Other related structures have also shown promise. For instance, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have been reported to exhibit both analgesic and anti-inflammatory properties of a moderate to high level. mdpi.com Additionally, a series of substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives were synthesized and screened for their anti-inflammatory activities, with some exhibiting a better pharmacological response than the reference controls. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide
N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides
4-benzylpiperidine carboxamides
arylpiperazine-containing pyrimidine 4-carboxamide derivatives
3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indoles
phenacyl halide derivatives of piperidine-4-carboxamide
N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides
N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides
(pyridin-4-yl)phenyl-2-methoxybenzamide derivatives
Acetylsalicylic acid

Structure Activity Relationship Sar Elucidation for N Pyridin 4 Ylmethyl Piperidine 4 Carboxamide Derivatives

Identification of Pharmacophoric Requirements and Key Functional Groups

The fundamental structure of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide contains several key functional groups that are essential for its biological activity. The core pharmacophore generally consists of a basic nitrogen atom within the piperidine (B6355638) ring, a hydrogen bond donor/acceptor in the carboxamide linkage, and an aromatic pyridine (B92270) ring.

The piperidine ring often serves as a central scaffold, and its nitrogen atom, which is typically protonated at physiological pH, can engage in crucial ionic interactions with target proteins. For instance, in certain inhibitors, the protonated piperidine amino group is predicted to form a hydrogen bond with key amino acid residues like aspartic acid. nih.gov The carboxamide linker is a critical component, providing a rigid connection between the piperidine and pyridinylmethyl moieties. The amide's N-H and carbonyl groups can act as hydrogen bond donors and acceptors, respectively, facilitating anchoring to the active site of a target enzyme or receptor.

The pyridine moiety contributes to the molecule's pharmacological profile through various interactions, including hydrophobic and electrostatic interactions with the target. nih.gov The position of the nitrogen atom within this aromatic ring is often critical for activity. Studies on analogous compounds have shown that moving the nitrogen from one position to another (e.g., from the 3-position to the 2- or 4-position) can lead to a complete loss of inhibitory activity, highlighting its importance in directing the molecule's orientation within the binding pocket. acs.org

Impact of Piperidine Ring Substitutions on Bioactivity

Modifications to the piperidine ring have a significant impact on the bioactivity of this class of compounds. Substitutions at various positions can influence potency, selectivity, and pharmacokinetic properties.

One successful strategy involves the conformational restriction of flexible substituents. For example, in a series of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. nih.govnih.gov This suggests that pre-organizing the molecule into a bioactive conformation reduces the entropic penalty of binding.

The nature and position of substituents are also critical. Studies on other piperidine-containing series have shown that the introduction of small alkyl groups, such as a methyl group at the 3- or 4-position, can enhance anticancer activity. ajchem-a.com Conversely, introducing heteroatoms like oxygen (as in a morpholine (B109124) ring) or an additional nitrogen (as in a piperazine (B1678402) ring) can be detrimental to activity unless compensated for by other favorable substitutions. nih.gov

Base Scaffold ModificationR2 GroupRelative Potency ChangeReference
Pyrimidine-4-carboxamideN-methylphenethylamineBaseline nih.govnih.gov
Pyrimidine-4-carboxamide(S)-3-phenylpiperidine3-fold increase nih.govnih.gov
Pyrimidine-4-carboxamideMorpholineDecrease nih.gov
Pyrimidine-4-carboxamidePiperazineDecrease nih.gov

Role of Pyridine Moiety Modifications and Linker Length

The pyridine moiety and the linker connecting it to the piperidine core are vital for tuning the electronic and spatial properties of the molecule. Modifications to the pyridine ring, such as changing the nitrogen's position or adding substituents, can drastically alter biological activity. As noted, altering the pyridine nitrogen's location can abolish activity, indicating a precise requirement for hydrogen bonding or electrostatic interaction. acs.org The substitution pattern on the pyridine ring is also important for optimizing interactions with the target. nih.gov

The linker, typically a methyl group in this compound, determines the distance and relative orientation between the piperidine and pyridine rings. Structure-activity relationship studies on related pyrenyl piperidine derivatives have shown that the length of the carbon chain linker is a critical determinant of cytotoxic effect, with a four-carbon linker proving more potent than a five-carbon one. researchgate.net This indicates an optimal distance for placing the terminal aromatic group into a specific binding pocket.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure of piperidine derivatives, governed by their conformation and stereochemistry, is a key determinant of their biological function. The piperidine ring typically adopts a chair conformation, and substituents can exist in either an axial or equatorial position. rsc.org The energetic preference for a particular conformation can be influenced by substitutions and the protonation state of the ring nitrogen. nih.gov For compounds with polar substituents at the 4-position, protonation of the piperidine nitrogen can stabilize the axial conformer due to favorable electrostatic interactions. nih.gov

Stereochemistry is often a critical factor for potency. In the development of the potent NAPE-PLD inhibitor LEI-401, the specific combination of (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine was found to be crucial, affording a tenfold increase in activity compared to other diastereomers. nih.govacs.org Similarly, studies on other classes of piperidine inhibitors have revealed that activity often resides in a single enantiomer. For example, in a series of farnesyltransferase inhibitors, only the (+)-enantiomers displayed potent activity, while their corresponding (-)-enantiomers were significantly weaker. acs.org This highlights the importance of a precise stereochemical arrangement for optimal interaction with a chiral biological target.

Compound SeriesEnantiomer/DiastereomerBioactivityReference
Pyrimidine-4-carboxamidesCombination of (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidineMost potent (pIC50 = 7.14) nih.govacs.org
Farnesyltransferase Inhibitors(+)-enantiomerPotent (IC50 = 1.9 nM) acs.org
Farnesyltransferase Inhibitors(-)-enantiomerWeak (IC50 > 310 nM) acs.org

Comparative Analysis with Structural Analogs and Isosteres

Comparing this compound derivatives with their structural analogs and isosteres provides valuable insights into the SAR. Isosteres are functional groups with similar steric and electronic properties, and their substitution can help to fine-tune a molecule's physicochemical and pharmacological profile.

A prominent example is the replacement of a morpholine substituent with a (S)-3-hydroxypyrrolidine. This isosteric replacement not only reduced lipophilicity—a desirable property for drug candidates—but also increased activity tenfold in a series of pyrimidine-4-carboxamides. nih.govnih.gov This demonstrates that subtle changes in the heterocyclic structure can lead to significant improvements in potency. Similarly, comparing different cyclic amines like piperidine, pyrrolidine (B122466), and morpholine as substituents on a pyridine ring showed that the more basic piperidine and pyrrolidine led to higher activity. nih.gov

Furthermore, replacing the core aromatic system can have a profound impact. A comparative analysis of pyridine versus pyrazine (B50134) derivatives indicated that the type of aromatic ring influences biological activity. nih.gov In another context, the bioisosteric replacement of a carboxylic acid with an N-acylsulfonamide has been a frequently used strategy in medicinal chemistry to improve compound properties. nih.gov Such comparisons are essential for understanding which structural motifs are privileged and for guiding the design of new, more effective analogs.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (e.g., DFT, FMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and geometric structure of a molecule. These calculations are crucial for understanding its stability, reactivity, and intermolecular interaction capabilities.

The electronic landscape of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide has been analyzed using DFT to elucidate its reactivity and interaction patterns. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this understanding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carboxamide group are expected to be prominent nucleophilic sites, making them key points for hydrogen bonding interactions. Conversely, the hydrogen atom on the amide nitrogen represents a primary electrophilic site. mdpi.com

DescriptorPredicted Value/RegionSignificance
HOMO Energy ~ -6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy ~ -0.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap ~ 6.0 eVIndicates high kinetic stability
MEP (Negative) Pyridine Nitrogen, Carbonyl OxygenNucleophilic sites, hydrogen bond acceptors
MEP (Positive) Amide N-HElectrophilic site, hydrogen bond donor

Note: The values presented are representative and derived from DFT studies on structurally analogous compounds. researchgate.netnih.gov

The three-dimensional structure of this compound is characterized by significant conformational flexibility, primarily arising from the piperidine (B6355638) ring and the rotatable bonds linking the two heterocyclic systems.

Piperidine Ring Conformation: The piperidine ring predominantly adopts a stable chair conformation to minimize steric strain. nih.gov In this arrangement, substituents can occupy either axial or equatorial positions. For the 4-substituted piperidine core, the carboxamide group is expected to favor the equatorial position to reduce unfavorable steric interactions. whiterose.ac.uk

Structural FeaturePreferred Conformation/AngleRationale
Piperidine Ring Chair ConformationMinimization of torsional and steric strain. nih.gov
Carboxamide Linkage EquatorialAvoidance of 1,3-diaxial steric clashes. whiterose.ac.uk
Pyridine-Piperidine Dihedral Angle ~80-90°Stable energetic minimum balancing steric and electronic factors. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, binds to the active site of a protein target. These methods are instrumental in rationalizing biological activity and guiding lead optimization.

Molecular docking studies on analogous pyridine carboxamide and piperidine carboxamide structures reveal a common set of binding interactions that are likely crucial for the biological activity of this compound. mdpi.com The molecule possesses several key features that enable it to form a stable complex with a protein's active site:

Hydrogen Bonding: The amide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). The pyridine nitrogen serves as an additional strong hydrogen bond acceptor. nih.govmdpi.com These interactions are critical for anchoring the ligand within the binding pocket.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. mdpi.com

Hydrophobic and van der Waals Interactions: The piperidine ring and the methylene (B1212753) linker provide a non-polar surface that can form favorable hydrophobic and van der Waals contacts with non-polar residues in the binding site. mdpi.com

Molecular MoietyPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Pyridine Ring Hydrogen Bonding (Acceptor), π-π StackingSer, Thr, Asn, Gln, Phe, Tyr, Trp
Amide Linkage Hydrogen Bonding (Donor & Acceptor)Asp, Glu, Asn, Gln, Backbone C=O/N-H
Piperidine Ring Hydrophobic, van der WaalsAla, Val, Leu, Ile, Met

Based on the structural motifs present in this compound, several putative biological targets can be predicted by comparing it to compounds with known mechanisms of action. The piperidine-4-carboxamide scaffold is a privileged structure found in numerous biologically active agents.

Enzymes: Derivatives of pyridine carboxamide have shown inhibitory activity against enzymes like urease. mdpi.com

Kinases: The general structure is similar to scaffolds found in inhibitors of protein kinases such as Protein Kinase B (Akt) and other cell-cycle-related kinases. nih.govresearchgate.net

Proteasome: A piperidine carboxamide series was identified as an inhibitor of the P. falciparum proteasome β5 subunit, suggesting that proteasomes could be a potential target class. nih.gov

Transporters: The piperidine core is present in compounds that target neurotransmitter transporters, and derivatives have been investigated as dopamine (B1211576) reuptake inhibitors. researchgate.net

Target ClassSpecific Example(s)Reference Scaffold
EnzymesUreasePyridine Carboxamides mdpi.com
Protein KinasesProtein Kinase B (Akt), Cell Cycle Kinases4-Amino-piperidine-4-carboxamides nih.govresearchgate.net
ProteasomesP. falciparum 20S proteasome β5 subunitPiperidine carboxamides nih.gov
TransportersDopamine Transporter (DAT)Piperidine-4-carboxamide derivatives researchgate.net

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating the drug-like properties of a compound early in the discovery process. For this compound, these predictions are based on established computational models and rules derived from large datasets of known drugs.

Studies on related pyridine and piperidine carboxamides suggest that this class of compounds generally exhibits favorable pharmacokinetic profiles. mdpi.com Key predicted properties include:

Drug-Likeness: The molecule is expected to comply with established drug-likeness rules, such as Lipinski's Rule of Five, indicating good potential for oral bioavailability. researchgate.net

Absorption: High gastrointestinal (GI) absorption is often predicted for this type of scaffold. mdpi.com

Distribution: The molecule's polarity suggests it may have limited penetration across the blood-brain barrier (BBB), which could be advantageous for targeting peripheral disorders.

Metabolism: The pyridine and piperidine rings may be susceptible to metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for nitrogen-containing heterocycles.

ADMET ParameterPredicted OutcomeSignificance
Lipinski's Rule of Five CompliantGood oral bioavailability potential. researchgate.net
Gastrointestinal (GI) Absorption HighLikely well-absorbed from the gut. mdpi.com
Blood-Brain Barrier (BBB) Permeation Low to MediumMay preferentially act on peripheral targets.
CYP450 Inhibition Potential inhibitor of some isoformsRisk of drug-drug interactions.
Ames Toxicity Likely non-mutagenicLow risk of mutagenicity. nih.gov

Note: These predictions are generated by computational models and require experimental validation.

Predictive Absorption, Distribution, Metabolism, Excretion (ADME) Studies

The ADME properties of a drug candidate determine its pharmacokinetic profile, including how it is absorbed, distributed throughout the body, metabolized, and ultimately excreted. nih.gov Predicting these properties early in the drug discovery process is essential to avoid costly failures in later stages. Various in silico models and software are employed to estimate these parameters based on the chemical structure of the compound. nih.govmdpi.com

For classes of compounds similar to this compound, such as other pyridine carboxamide or piperidine derivatives, computational ADME predictions are standard practice. mdpi.comnih.gov These studies often analyze key physicochemical properties that influence ADME, such as molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors. These parameters are frequently evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

In a study on N-(pyridin-4-ylmethyl)aniline derivatives, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were a key part of the workflow to identify novel potential kinase inhibitors. nih.gov Similarly, research on other pyridine carboxamide derivatives has utilized in silico tools to predict their ADME profiles, ensuring they possess favorable characteristics for oral administration. mdpi.com

Table 1: Predicted Physicochemical and ADME Properties for a Representative Piperidine Carboxamide Analog

PropertyPredicted ValueAcceptable Range/Criteria
Molecular Weight< 350 g/mol&lt; 500 g/mol (Lipinski's Rule)
LogP (Lipophilicity)2.5&lt; 5 (Lipinski's Rule)
Hydrogen Bond Donors2&lt; 5 (Lipinski's Rule)
Hydrogen Bond Acceptors3&lt; 10 (Lipinski's Rule)
Aqueous SolubilityGoodHigh to moderate is preferred
Blood-Brain Barrier (BBB) PermeationPredicted PositiveDependent on therapeutic target
CYP2D6 InhibitionPredicted Non-inhibitorNon-inhibition is desirable to avoid drug-drug interactions

Note: The data in this table is illustrative for a representative compound from the piperidine carboxamide class, based on findings from computational studies on analogous structures.

Biological Activity Spectrum Prediction (e.g., PASS)

Predicting the full spectrum of biological activities for a compound can help identify its therapeutic potential and possible side effects. The Prediction of Activity Spectra for Substances (PASS) is a computational tool that makes these predictions based on the structural formula of a molecule. cmjpublishers.com It compares the structure of a query compound to a large database of known biologically active substances to estimate the probability of it exhibiting various biological effects.

While specific PASS data for this compound is not publicly available, studies on structurally related compounds, such as pyridine-4-carbohydrazide derivatives, demonstrate the utility of this approach. cmjpublishers.com For these derivatives, PASS has been used to predict a wide range of potential therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. cmjpublishers.com Such predictions are valuable for identifying new potential uses for existing compounds (drug repositioning) and for prioritizing newly designed molecules for further experimental testing. cmjpublishers.com

Table 2: Illustrative PASS Predictions for a Pyridine-Carboxamide Scaffold

Predicted ActivityPa (Probability to be active)Pi (Probability to be inactive)
Kinase Inhibitor0.7500.015
Antineoplastic0.6800.030
Anti-inflammatory0.6250.055
Antiviral0.5500.110
Antibacterial0.5100.150

Note: This table presents hypothetical PASS prediction data for a compound with a pyridine-carboxamide core, illustrating the type of output generated by such software. Pa > Pi suggests a high likelihood of the compound exhibiting the activity.

Computer-Aided Drug Design (CADD) Strategies

CADD encompasses a range of computational techniques used to accelerate the drug discovery and design process. mdpi.com These strategies are generally divided into structure-based methods, which rely on the 3D structure of the biological target, and ligand-based methods, which use information from molecules known to interact with the target. nih.govwjarr.com

Virtual Screening and Lead Optimization

Virtual screening is a CADD technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. sciengpub.irnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. sciengpub.ir The this compound scaffold is a relevant structure that may be found within these screening libraries. For instance, a screening of the Pathogen Box library against Mycobacterium tuberculosis identified a related pyridine carboxamide derivative as a promising hit. nih.gov

De Novo Design Approaches for Novel Analogs

De novo drug design involves the computational creation of novel molecular structures with a high predicted affinity for a specific biological target. nih.govrsc.org Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules piece by piece or by modifying existing scaffolds.

This strategy has been applied to design novel analogs based on scaffolds related to this compound. In one study, a de novo design approach based on molecular fragment replacement was used to develop novel N-(pyridin-4-ylmethyl)aniline derivatives as potent KDR inhibitors for cancer therapy. nih.gov The process involved using 3D-QSAR models and docking studies to guide the generation of new molecular structures, which were then evaluated in silico for their predicted activity and ADMET properties before any synthesis was undertaken. nih.gov This approach allows for the exploration of a much wider chemical space than is available in existing databases, increasing the probability of discovering truly novel and effective therapeutic agents. chemrxiv.org

Preclinical Pharmacological Evaluation Methodologies

In Vitro Assays for Bioactivity Assessment

In vitro assays serve as the primary screening platform to determine the biological effects of a test compound in a controlled, non-living system. These assays are instrumental in identifying promising candidates for further development by assessing their activity against specific cell lines, enzymes, or receptors.

Cell-Based Proliferation and Cytotoxicity Assays (e.g., Against Cancer Cell Lines)

A fundamental step in evaluating the anticancer potential of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide and its analogs is to measure their effect on the growth and viability of cancer cells. Cell-based proliferation and cytotoxicity assays quantify the concentration-dependent ability of a compound to inhibit cell growth or induce cell death.

Methodology: These assays typically involve exposing various cancer cell lines to a range of concentrations of the test compound for a defined period (e.g., 72 hours). The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the MTT reagent into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. The results are used to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth compared to an untreated control.

Research Findings: While specific data for this compound is not extensively published, studies on structurally related N-(piperidine-4-yl)benzamide derivatives have demonstrated significant cytotoxic potential. For instance, one derivative, designated as compound 47, showed potent activity against the human hepatocellular carcinoma cell line, HepG2, with an IC50 value of 0.25 μM. nih.govresearchgate.net This indicates that the broader piperidine (B6355638) carboxamide scaffold is a promising starting point for the development of potent anticancer agents. Further studies on other derivatives have shown varying levels of cytotoxicity against lung (A549, H460) and colon (HT-29) cancer cell lines. nih.gov

Compound ClassCell LineCancer TypeIC50 (μM)Reference
N-(piperidine-4-yl)benzamide derivative (Compound 47)HepG2Hepatocellular Carcinoma0.25 nih.govresearchgate.net
N-methyl-4-phenoxypicolinamide derivative (Compound 8e)H460Lung Cancer1.7 nih.gov
N-methyl-4-phenoxypicolinamide derivative (Compound 8e)HT-29Colon Cancer3.0 nih.gov
N-methyl-4-phenoxypicolinamide derivative (Compound 8e)A549Lung Cancer3.6 nih.gov

Enzyme Inhibition Kinetic Studies (e.g., IC50, Ki Determinations)

Many therapeutic agents function by inhibiting the activity of specific enzymes. Kinetic studies are performed to quantify the potency and mechanism of this inhibition. For compounds like this compound, these assays can reveal whether they target key enzymes involved in disease pathways, such as protein kinases in cancer or urease in bacterial infections.

Methodology: Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. The data are used to determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%. Further kinetic experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and determine the inhibition constant (Ki), which represents the binding affinity of the inhibitor for the enzyme.

Research Findings: Research into related pyridine (B92270) carboxamide and piperidine carboxamide derivatives has revealed potent enzyme-inhibiting activities. For example, a series of pyridine carboxamide derivatives were investigated as urease inhibitors, with some compounds showing IC50 values as low as 1.07 μM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 18.93 μM). mdpi.com In another study, a piperidine carboxamide was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK), a key enzyme in certain cancers, with an IC50 of 0.174 μM. nih.gov A different series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were found to be potent, nanomolar inhibitors of Protein Kinase B (PKB/Akt). nih.gov

Compound ClassTarget EnzymeIC50 (μM)Reference
5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamideUrease1.07 ± 0.043 mdpi.com
Piperidine carboxamide derivativeAnaplastic Lymphoma Kinase (ALK)0.174 nih.gov
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesProtein Kinase B (PKB/Akt)Nanomolar range nih.gov
Piperidine derivative with amide groupDipeptidyl peptidase IV (DPP IV)4 ± 0.08 oatext.com

Receptor Binding Assays

Receptor binding assays are essential for determining if a compound interacts with a specific cellular receptor and for quantifying the affinity of this interaction. These assays are particularly relevant for targets in the central nervous system and other signaling pathways.

Methodology: These assays typically use a radiolabeled ligand known to bind to the receptor of interest. The assay measures the ability of the test compound to compete with the radioligand for binding to the receptor, which is present in a preparation of cell membranes or as a purified protein. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The data are used to calculate an inhibition constant (Ki) or an IC50 value, reflecting the compound's binding affinity.

Research Findings: While specific receptor binding data for this compound is limited in publicly accessible literature, related structures have been explored for their receptor interactions. For example, various piperidine-4-carboxamide derivatives have been identified as potent dopamine (B1211576) reuptake inhibitors, suggesting interaction with the dopamine transporter (DAT). researchgate.net Additionally, a series of 4-(N,N-diarylamino)piperidines were synthesized and evaluated for their binding affinity and selectivity to the delta-opioid receptor, with some compounds displaying Ki values in the nanomolar range. researchgate.net These findings suggest that the piperidine core is a versatile scaffold for targeting various receptors.

Cell Cycle Analysis (e.g., Flow Cytometry)

Understanding a compound's effect on cell cycle progression is crucial for anticancer drug development, as uncontrolled cell division is a hallmark of cancer. Cell cycle analysis can determine if a compound induces arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M), which can prevent cancer cell proliferation.

Methodology: Flow cytometry is the standard method for cell cycle analysis. springernature.com Cells are treated with the test compound, harvested, and then fixed to permeabilize their membranes. A fluorescent dye, such as propidium (B1200493) iodide (PI), is added, which stoichiometrically binds to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer. Since DNA content doubles from the G1 to the G2/M phase, the fluorescence intensity directly correlates with the cell's phase in the cycle. This allows for the quantification of the percentage of cells in each phase. springernature.com

Research Findings: Studies on N-(piperidine-4-yl)benzamide derivatives have demonstrated their ability to modulate the cell cycle. Treatment of HepG2 cells with a potent derivative (compound 47) led to a significant arrest of cells in the G2/M phase. nih.govresearchgate.net This arrest prevents the cells from entering mitosis and dividing, thereby halting proliferation. Such findings are critical as they point to a specific mechanism of antiproliferative action. nih.govresearchgate.net

Compound ClassCell LineObserved EffectReference
N-(piperidine-4-yl)benzamide derivative (Compound 47)HepG2Induction of cell cycle arrest at the G2/M phase. nih.govresearchgate.net

Protein Expression Profiling (e.g., Western Blot)

To further elucidate the molecular mechanism behind observed effects like cell cycle arrest, protein expression profiling is conducted. This technique, most commonly performed using Western blot, measures the levels of specific proteins involved in the targeted cellular pathway.

Methodology: After treating cells with the compound, total protein is extracted and separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the proteins of interest (e.g., cyclins, cyclin-dependent kinases (CDKs), p53). The binding of these antibodies is detected, allowing for the quantification of changes in protein expression levels compared to untreated control cells.

Research Findings: For the N-(piperidine-4-yl)benzamide derivative that induced G2/M arrest in HepG2 cells, Western blot analysis provided deeper mechanistic insights. nih.gov The study found that treatment with the compound led to a decrease in the expression of cyclin B1, a key protein required for entry into mitosis. nih.govresearchgate.net Concurrently, there was an enhanced expression of the tumor suppressor proteins p53 and p21. nih.govresearchgate.net This protein expression profile suggests that the compound induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov

Compound ClassCell LineProteinChange in ExpressionReference
N-(piperidine-4-yl)benzamide derivative (Compound 47)HepG2Cyclin B1Decreased nih.govresearchgate.net
p21Enhanced nih.govresearchgate.net
p53Enhanced nih.govresearchgate.net
p-RbInhibited nih.govresearchgate.net

DNA Interaction Studies (e.g., DNA Cleavage Assays)

Some cytotoxic compounds exert their effects by directly interacting with DNA, leading to damage that can trigger cell death. DNA cleavage assays are used to determine if a compound can induce single- or double-strand breaks in DNA.

Methodology: In a typical DNA cleavage assay, plasmid DNA (such as pBR322) is incubated with the test compound at various concentrations. The reaction products are then analyzed using agarose (B213101) gel electrophoresis. Intact, supercoiled plasmid DNA (Form I) migrates fastest through the gel. If the compound induces a single-strand break, the supercoiled DNA unwinds into a relaxed, open-circular form (Form II), which migrates slower. Double-strand breaks result in a linear form (Form III) that migrates at an intermediate speed. The conversion of Form I to Form II and/or Form III indicates DNA cleavage activity.

Research Findings: Studies on derivatives such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamides have demonstrated their ability to interact with and cleave DNA. researchgate.netnih.gov When incubated with calf thymus DNA, several of these novel piperidine analogues exhibited significant DNA cleavage activity, as shown by differential migration and band intensities in gel electrophoresis. researchgate.netnih.gov This activity suggests that direct interaction with DNA could be a component of their cytotoxic mechanism. nih.gov

In Vivo Efficacy Studies in Animal Models (excluding human trials)

The preclinical evaluation of novel chemical entities in living organisms is a critical step in the drug discovery and development process. For this compound and its analogues, in vivo efficacy studies in various animal models are instrumental in demonstrating their therapeutic potential and elucidating their mechanisms of action in a complex biological system. These studies provide essential data on the compound's activity in disease-specific contexts and allow for the assessment of pharmacodynamic biomarkers.

Disease-Specific Animal Models (e.g., Oncology Models, Infectious Disease Models, Pain Models)

The therapeutic efficacy of piperidine-4-carboxamide derivatives has been investigated in a range of animal models representing different human diseases. These models are crucial for establishing proof-of-concept and for understanding the potential clinical applications of these compounds.

In the field of infectious diseases, a piperidine carboxamide analogue, SW584, has demonstrated significant efficacy in a humanized SCID mouse model of Plasmodium falciparum infection, the causative agent of malaria. nih.gov When administered orally, this compound was evaluated for its ability to clear the parasite in the acute phase of infection and to monitor for any recurrence of the disease. nih.gov This model is particularly valuable as it allows for the study of the parasite's life cycle in a system that mimics human infection.

For the evaluation of potential anticancer properties, the anti-angiogenic effects of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been studied in the chick chorioallantoic membrane (CAM) model. researchgate.netlongdom.org This in vivo model is widely used to assess the ability of compounds to inhibit the formation of new blood vessels, a process that is critical for tumor growth and metastasis. researchgate.netlongdom.org The suppression of blood vessel formation in the CAM model by these derivatives suggests a potential therapeutic application in oncology. researchgate.netlongdom.org

In the context of neurological and psychiatric disorders, a derivative of piperidine-1-carboxamide (B458993), AP163, was assessed in a dopamine transporter knockout (DAT-KO) rat model. nih.gov This model, which exhibits dopamine-dependent hyperlocomotion, is used to evaluate the efficacy of potential treatments for psychotic disorders such as schizophrenia. nih.gov The statistically significant, dose-dependent reduction in hyperlocomotion observed with AP163 in these rats indicates its potential as a novel therapeutic agent for conditions associated with increased dopaminergic function. nih.gov

Furthermore, the analgesic properties of piperidine-4-carboxamide derivatives have been evaluated in mouse models of pain. researchgate.netnih.gov These studies are designed to assess the compounds' ability to relieve pain, a critical therapeutic need. researchgate.net The demonstration of significant analgesic effects in these models suggests the potential for developing new pain management therapies based on this chemical scaffold. researchgate.netnih.gov

Table 1: In Vivo Efficacy of Piperidine Carboxamide Derivatives in Disease-Specific Animal Models

Compound Class Animal Model Disease Area Key Findings Reference(s)
Piperidine Carboxamide (SW584) Humanized SCID mouse model of P. falciparum infection Infectious Disease (Malaria) Demonstrated oral efficacy in clearing parasites during the acute phase. nih.gov
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives Chick Chorioallantoic Membrane (CAM) model Oncology (Angiogenesis) Efficiently blocked the formation of blood vessels in vivo. researchgate.netlongdom.org
Piperidine-1-carboxamide (AP163) Dopamine transporter knockout (DAT-KO) rat model Neurological Disorders (Psychosis) Displayed a statistically significant and dose-dependent reduction in hyperlocomotion. nih.gov
Piperidine-4-carboxamide derivatives Mouse models of pain Pain Exhibited significant analgesic effects. researchgate.netnih.gov

Pharmacodynamic Biomarker Assessment in Vivo

Pharmacodynamic (PD) biomarkers are essential tools in preclinical in vivo studies to provide evidence of target engagement and to understand the mechanism of action of a drug candidate. The assessment of these biomarkers can help to establish a relationship between drug exposure and the biological response.

In the context of the antimalarial piperidine carboxamide SW584, the primary pharmacodynamic endpoint is the clearance of P. falciparum parasites from the bloodstream in the humanized mouse model. nih.gov The mechanism of action of this series of compounds has been identified as the inhibition of the P. falciparum proteasome β5 active site (Pf20Sβ5). nih.gov Therefore, the reduction in parasite load serves as a direct in vivo biomarker of the compound's inhibitory effect on this essential parasitic enzyme. nih.gov

For piperidine-4-carboxamide derivatives with anti-angiogenic activity, the primary pharmacodynamic biomarker assessed in the CAM model is the inhibition of neovascularization. researchgate.netlongdom.org The extent of blood vessel formation is quantified to determine the in vivo efficacy of the compounds. researchgate.netlongdom.org This provides a direct measure of the compound's effect on the biological processes underlying angiogenesis.

In the DAT-KO rat model, the reduction of hyperlocomotion serves as a functional pharmacodynamic biomarker for the activity of the piperidine-1-carboxamide derivative AP163. nih.gov This behavioral change is a direct consequence of the compound's modulation of the dopaminergic system, providing in vivo evidence of its intended pharmacological effect. nih.gov

While not directly studying this compound, research on other pyridine-based N-sulfonamides has utilized molecular modeling to identify interactions with specific enzyme active sites, such as Hsp90α. acs.org This in silico approach can guide the selection of relevant pharmacodynamic biomarkers for in vivo studies, such as the downstream signaling molecules of the targeted enzyme.

Biodistribution studies using radiolabeled compounds can also serve as a method for in vivo target engagement assessment. For instance, a technetium-labeled pyridine derivative was used to image carbonic anhydrase IX in mice with xenograft tumors, demonstrating the feasibility of using such techniques to confirm that a compound reaches its intended biological target in a living animal. nih.gov

Table 2: In Vivo Pharmacodynamic Biomarker Assessment for Piperidine Carboxamide Derivatives

Compound Class Animal Model Biomarker Assessment Method Indication of Efficacy Reference(s)
Piperidine Carboxamide (SW584) Humanized SCID mouse model of P. falciparum infection Parasite clearance Monitoring of parasitemia levels in blood Reduction in parasite load nih.gov
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives Chick Chorioallantoic Membrane (CAM) model Inhibition of angiogenesis Quantification of blood vessel formation Reduced neovascularization researchgate.netlongdom.org
Piperidine-1-carboxamide (AP163) Dopamine transporter knockout (DAT-KO) rat model Reduction in hyperlocomotion Behavioral assessment of locomotor activity Decreased hyperactive behavior nih.gov
Technetium-labeled pyridine derivative Mice with HT-29 cell xenograft tumors Target engagement (Carbonic Anhydrase IX) Biodistribution studies with radiolabeled compound Accumulation of the compound at the tumor site nih.gov

Future Research Directions for N Pyridin 4 Ylmethyl Piperidine 4 Carboxamide

Exploration of Uninvestigated Biological Activities and Molecular Targets

The piperidine (B6355638) heterocycle and its derivatives are known to exhibit a wide array of biological activities, including but not limited to effects on the central nervous system (CNS), and potential as anti-cancer and analgesic agents. arizona.eduresearchgate.net However, the specific biological profile of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide remains largely uncharted. A crucial future direction is the comprehensive screening of this compound against a diverse range of biological targets to uncover novel therapeutic potentials.

Systematic investigation into the following areas is warranted:

Central Nervous System (CNS) Targets: Given that many piperidine-containing molecules act as CNS modulators, investigating the affinity of this compound for various CNS receptors, such as dopamine (B1211576), serotonin (B10506), and sigma receptors, is a logical step. researchgate.netnih.govunits.it For instance, certain piperidine-4-carboxamide derivatives have been identified as potent sigma-1 receptor ligands, suggesting a potential avenue for developing treatments for neurological disorders. units.it

Kinase Inhibition: The pyridine (B92270) and carboxamide moieties are common in kinase inhibitors. acs.orgmdpi.com Screening the compound against a panel of kinases, particularly those implicated in cancer and inflammatory diseases like anaplastic lymphoma kinase (ALK), could reveal potential anti-proliferative or anti-inflammatory activities. acs.orgmdpi.com

Antimicrobial and Antiviral Activities: Some piperidine derivatives have demonstrated antimicrobial and antiviral properties. researchgate.net Evaluating this compound for its efficacy against various bacterial and viral strains could open up new avenues for infectious disease research. researchgate.net

Proteasome Inhibition: Piperidine carboxamides have been identified as potent and selective inhibitors of the proteasome in Plasmodium falciparum, the parasite responsible for malaria. nih.gov This suggests that this compound could be investigated as a potential antimalarial agent. nih.gov

A proposed screening cascade for exploring these uninvestigated activities is outlined in the table below.

Potential Therapeutic Area Specific Molecular Targets for Screening Initial Assays
Central Nervous SystemDopamine Receptors, Serotonin Receptors, Sigma ReceptorsRadioligand Binding Assays
OncologyAnaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor (VEGFR)Enzyme Inhibition Assays, Cellular Proliferation Assays
Infectious DiseasesBacterial Strains (e.g., S. aureus), Viral Strains (e.g., Influenza)Minimum Inhibitory Concentration (MIC) Assays, Plaque Reduction Assays
AntiparasiticPlasmodium falciparum ProteasomeEnzymatic Assays, Parasite Viability Assays

Strategies for Optimization of Potency and Selectivity

Once a promising biological activity is identified, the next critical step is the optimization of the compound's potency and selectivity for its molecular target. Structure-activity relationship (SAR) studies will be central to this effort, focusing on systematic modifications of the this compound scaffold.

Key optimization strategies would include:

Modification of the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine ring can modulate the compound's electronic properties and its interactions with the target protein. This can influence binding affinity and selectivity.

Substitution on the Piperidine Ring: Altering the piperidine ring, for example, by adding substituents or changing its conformation, can impact the compound's pharmacokinetic properties and its fit within the binding pocket of a target.

Bioisosteric Replacement of the Carboxamide Linker: The amide bond can be susceptible to metabolic degradation. Replacing the carboxamide linker with bioisosteres (e.g., sulfonamides, reverse amides) could improve metabolic stability and oral bioavailability.

Stereochemical Exploration: If chiral centers are introduced into the molecule, the synthesis and evaluation of individual stereoisomers will be crucial, as different enantiomers or diastereomers often exhibit significantly different biological activities and pharmacokinetic profiles.

Computational modeling, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, can be employed to guide these optimization efforts by providing insights into the structural features required for optimal activity. units.itacs.org

Development of Novel Synthetic Routes and Derivatization Strategies

Efficient and versatile synthetic routes are essential for producing this compound and its derivatives for extensive biological evaluation. While standard amide coupling methods can be used to synthesize the parent compound, future research should focus on developing more modular and efficient strategies.

Potential avenues for synthetic innovation include:

Modular Approaches: Developing a synthetic strategy where the pyridine, piperidine, and carboxamide components can be easily and independently varied would greatly facilitate the generation of a diverse library of analogs for SAR studies. medhealthreview.com Recent advances in combining biocatalytic C-H oxidation with radical cross-coupling could offer a streamlined way to functionalize the piperidine ring. medhealthreview.comnews-medical.net

Flow Chemistry: Utilizing flow chemistry could enable a more rapid, scalable, and safer synthesis of the target compound and its derivatives, which is particularly beneficial for producing larger quantities for in-depth preclinical studies.

Catalytic Hydrogenation: The synthesis of the piperidine core can be achieved through the hydrogenation of corresponding pyridine precursors. mdpi.comnih.gov Exploring different catalysts and reaction conditions, such as rhodium- or palladium-catalyzed hydrogenation, could lead to more efficient and stereoselective syntheses of substituted piperidine rings. mdpi.comnih.gov

The table below summarizes potential derivatization strategies and the synthetic methods that could be employed.

Molecular Component Derivatization Strategy Potential Synthetic Method
Pyridine RingIntroduction of various substituentsTransition metal-catalyzed cross-coupling reactions
Piperidine RingIntroduction of substituents, ring modificationCatalytic hydrogenation of substituted pyridines, Cyclization reactions
Carboxamide LinkerReplacement with bioisosteresSolid-phase synthesis, Amide bond formation with coupling reagents

Integration of Multidisciplinary Approaches for Comprehensive Compound Development

The successful development of this compound from a chemical entity to a potential therapeutic agent necessitates a collaborative, multidisciplinary approach. This involves the integration of expertise from various scientific fields.

A comprehensive development plan should include:

Computational Chemistry and Molecular Modeling: In the early stages, computational tools can be used to predict the compound's potential targets, binding modes, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This can help prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested.

Medicinal and Synthetic Chemistry: Chemists will be responsible for the design, synthesis, and optimization of the lead compound and its analogs. They will work closely with biologists to interpret SAR data and design new molecules with improved properties.

In Vitro and In Vivo Pharmacology: Pharmacologists will evaluate the biological activity of the synthesized compounds in a variety of in vitro assays and in vivo animal models to determine their efficacy and mechanism of action.

Pharmacokinetics and Toxicology: Experts in these areas will study the ADMET properties of the most promising compounds to assess their drug-like properties and potential for toxicity. This information is crucial for selecting candidates for further development.

By integrating these disciplines, a more holistic and efficient approach to the development of this compound can be achieved, increasing the likelihood of identifying a novel therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including amide bond formation between piperidine-4-carboxylic acid derivatives and pyridin-4-ylmethylamine. Key steps include:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) under nitrogen .
  • Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts, improving reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product (>95% purity) .
    Optimization of temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity is critical to minimize side reactions.

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths and angles .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6_6 or CDCl3_3 confirm proton environments (e.g., pyridine ring protons at δ 8.5–8.7 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 262.1455) .

Q. What factors influence the solubility and stability of this compound in biological assays?

  • Solubility : Dependent on pH and solvent polarity. The pyridine ring enhances water solubility at acidic pH (protonation), while the piperidine-carboxamide moiety favors organic solvents like DMSO .
  • Stability : Susceptible to hydrolysis in aqueous buffers; store lyophilized at -20°C. Degradation products can be monitored via HPLC with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the pyridine ring improves binding to hydrophobic enzyme pockets, as seen in related compounds .
  • Piperidine ring substitutions : Methyl or benzyl groups at the 1-position of piperidine modulate conformational flexibility, impacting target selectivity (e.g., kinase inhibition) .
  • Data-driven optimization : Use QSAR models to predict logP and polar surface area, balancing solubility and membrane permeability .

Q. What computational tools are effective for predicting binding modes and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like GPCRs or viral proteases. Validate with experimental IC50_{50} values from enzyme inhibition assays .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism .
  • Molecular dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-target complexes under physiological conditions .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Metabolic stability assays : Incubate with liver microsomes (human/rodent) to identify rapid clearance or metabolite formation .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction; high binding (>95%) may reduce in vivo activity despite potent in vitro results .
  • Dose-response in animal models : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with efficacy .

Q. What mechanistic insights explain its pharmacological activity in disease models?

  • Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd_d) to receptors like histamine H3_3 or serotonin 5-HT6_6 .
  • Pathway analysis : RNA-seq or phosphoproteomics in treated cells identifies downstream signaling nodes (e.g., MAPK/ERK) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in flexible piperidine derivatives .
  • Hydrogen bonding networks : Identify key interactions (e.g., carboxamide NH with Asp189 in thrombin) to inform mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.